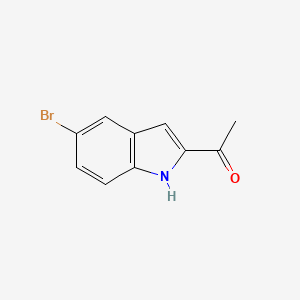

1-(5-bromo-1H-indol-2-yl)Ethanone

描述

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical and pharmaceutical research. americanelements.comerowid.org This structural motif is not merely a synthetic curiosity but is found at the core of a vast array of natural products, including the essential amino acid tryptophan and vital biomolecules derived from it, such as the neurotransmitter serotonin (B10506) and the neurohormone melatonin. ekb.eg Its prevalence in nature has made it a "privileged scaffold," a framework that is frequently associated with diverse and potent biological activities. ekb.eg

The versatility of the indole ring allows it to interact with a wide range of biological targets, leading to its incorporation into numerous approved drugs and clinical candidates. erowid.orgbldpharm.com Researchers have successfully developed indole derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents. americanelements.comerowid.org The ability to modify the indole core at various positions allows for the fine-tuning of its pharmacological properties, making it a highly attractive starting point for drug discovery programs. americanelements.comnih.gov The addition of substituents, such as halogens, has been shown to enhance the biological efficacy of some indole-based compounds. guidechem.com

Research Landscape of 1-(5-bromo-1H-indol-2-yl)Ethanone as a Key Synthetic Intermediate and Bioactive Motif

Within the extensive family of indole derivatives, this compound (also known as 2-acetyl-5-bromoindole) emerges as a compound of interest, primarily as a versatile synthetic intermediate. While extensive research focusing solely on this specific molecule is not widely documented, its structure suggests significant potential in both the synthesis of more complex molecules and as a potential bioactive agent itself.

As a Key Synthetic Intermediate:

The presence of a bromine atom on the benzene ring and an acetyl group at the 2-position of the indole core makes this compound a valuable building block in organic synthesis. The bromine atom can be readily substituted or used in cross-coupling reactions to introduce new functional groups or build larger molecular architectures. The acetyl group, with its reactive carbonyl moiety, can undergo a variety of chemical transformations, such as reduction, oxidation, or condensation reactions, to further elaborate the molecule.

The synthesis of this compound would likely start from the commercially available 5-bromoindole (B119039). The introduction of the acetyl group at the C2 position can be achieved through various acylation methods, such as the Friedel-Crafts acylation, although controlling the regioselectivity between the C2 and C3 positions can be a challenge. ikm.org.my Research has shown that N-protection of the indole, for instance with a phenylsulfonyl or tosyl group, can direct acylation to the C2 position. researchgate.net

As a Bioactive Motif:

While direct biological studies on this compound are limited in the public domain, the structural components of the molecule suggest a potential for biological activity. The broader class of 2-acetylindole (B14031) derivatives has been investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant activities. ekb.egresearchgate.net Furthermore, the incorporation of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes, and can also lead to stronger interactions with biological targets. Numerous 5-bromoindole derivatives have been synthesized and evaluated for their potential as anticancer agents, showing promising results. nih.gov These findings suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| CAS Number | 89671-83-0 americanelements.com |

| Appearance | Powder americanelements.com |

属性

IUPAC Name |

1-(5-bromo-1H-indol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZULRVYGFAQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70525679 | |

| Record name | 1-(5-Bromo-1H-indol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89671-83-0 | |

| Record name | 1-(5-Bromo-1H-indol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization in Research

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(5-bromo-1H-indol-2-yl)ethanone, both ¹H and ¹³C NMR would be crucial.

In a hypothetical ¹H NMR spectrum, distinct signals (resonances) would be expected for each unique proton in the molecule. The indole (B1671886) NH proton would likely appear as a broad singlet at a downfield chemical shift. The protons on the aromatic ring (at positions 4, 6, and 7) would exhibit characteristic splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors. The proton at position 3 of the indole ring would appear as a singlet. The methyl protons of the ethanone (B97240) group would also be a sharp singlet, typically in the upfield region.

The ¹³C NMR spectrum would complement this by showing a distinct signal for each unique carbon atom. The carbonyl carbon of the ethanone group would be found at a significant downfield shift. The carbons of the indole ring would appear in the aromatic region, with their specific shifts influenced by the bromine substituent and the acetyl group. Analysis of related compounds, such as 5-bromo-3-methyl-1H-indole, shows how the bromine atom influences the chemical shifts of the surrounding carbon and proton atoms, a principle that would apply to the target molecule as well.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH | Downfield (Broad Singlet) | br s |

| H3 | Aromatic Region (Singlet) | s |

| H4 | Aromatic Region (Doublet) | d |

| H6 | Aromatic Region (Doublet of Doublets) | dd |

| H7 | Aromatic Region (Doublet) | d |

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | Downfield |

| C2 | Aromatic Region |

| C3 | Aromatic Region |

| C3a | Aromatic Region |

| C4 | Aromatic Region |

| C5 | Aromatic Region (Attached to Br) |

| C6 | Aromatic Region |

| C7 | Aromatic Region |

| C7a | Aromatic Region |

Confirmation of Molecular Composition and Fragment Analysis via Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound (C₁₀H₈BrNO), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of roughly equal intensity separated by 2 mass units (M⁺ and M+2) would be observed. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Furthermore, the fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for such a compound would likely involve the loss of the acetyl group (CH₃CO) or the methyl group (CH₃), leading to the formation of stable fragment ions. Analyzing these fragments helps to piece together the molecular structure, confirming the presence of the ethanone moiety and the bromo-indole core.

Table 3: Expected Mass Spectrometry Data

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion (with ⁷⁹Br) | 236.98 |

| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | 238.98 |

| [M-CH₃]⁺ | Loss of a methyl group | 221.97 / 223.97 |

Identification of Functional Groups through Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

A prominent and sharp absorption band would be expected in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. The N-H stretching vibration of the indole ring would appear as a broader band around 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretch | 3200-3400 |

| C-H (Aromatic) | Stretch | >3000 |

| C=O (Ketone) | Stretch | 1650-1700 |

| C=C (Aromatic) | Stretch | 1400-1600 |

Solid-State Structural Determination by X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.

The crystallographic data would confirm the planarity of the indole ring system and provide the exact orientation of the acetyl group relative to the ring. It would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding (involving the indole N-H and the carbonyl oxygen) or π-π stacking between the aromatic rings. While no published crystal structure currently exists for this compound, data from analogous structures, such as 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime, demonstrate the level of detail that can be obtained regarding molecular conformation and intermolecular packing forces.

Table 5: Key Crystallographic Parameters (Hypothetical)

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining conformation |

Computational Chemistry and Theoretical Investigations

Elucidation of Ligand-Target Interactions through Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mode and affinity of a ligand to a biological target, thereby providing a basis for its potential biological activity. While specific docking studies on 1-(5-bromo-1H-indol-2-yl)ethanone are not extensively reported, research on analogous indole (B1671886) derivatives highlights the utility of this approach.

For instance, molecular docking studies on novel 1-(1H-indol-1-yl)ethanone derivatives have been conducted to explore their interactions with the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug design. eurekaselect.com These simulations have successfully identified key amino acid residues within the active site that are crucial for binding and have helped to rationalize the observed biological activities of the synthesized compounds. eurekaselect.com Similarly, docking studies on 3,5-disubstituted indole derivatives as inhibitors of Pim1 kinase, a target in hematological cancers, have revealed important Pi-Alkyl interactions that contribute to the binding affinity. physchemres.org

In the context of this compound, molecular docking could be employed to predict its binding to various potential targets. The bromo-substituent at the 5-position and the acetyl group at the 2-position would be key determinants of its interaction profile. Docking simulations would allow for the visualization of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the compound and the amino acid residues of a target protein. This information is critical for understanding the structure-activity relationship and for the rational design of more potent and selective analogs.

Table 1: Representative Molecular Docking Studies of Indole Derivatives

| Indole Derivative Class | Target Protein | Key Findings |

| 1-(1H-indol-1-yl)ethanone derivatives | Cyclooxygenase-2 (COX-2) | Identification of key active site residues for binding. eurekaselect.com |

| 3,5-Disubstituted indole derivatives | Pim1 Kinase | Highlighting the importance of Pi-Alkyl interactions for binding affinity. physchemres.org |

| Indole-based compounds | HIV-1 gp41 | Defining the role of shape and contact surface area in inhibitor binding. |

| Indole-1,2,4-triazole hybrids | Cancer-related macromolecular targets | Identification of probable targets through reverse docking. nih.gov |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | MurB enzyme | Elucidation of probable bacterial and fungal molecular targets. nih.gov |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the experimentally determined activity of a series of compounds.

Numerous QSAR studies have been successfully performed on various classes of indole derivatives to predict their inhibitory activities against different enzymes. For example, QSAR analyses have been conducted on indole analogues as inhibitors of human group V secretory phospholipase A2 (hVPLA2), revealing the importance of the orientation of substituents and the flexibility of the molecule for inhibitory activity. nih.gov Another study on 3-amidinobenzyl-1H-indole-2-carboxamides as factor Xa inhibitors led to the development of highly predictive 3D-QSAR models (CoMFA and CoMSIA) that guided the design of potent and selective inhibitors. acs.org

For a compound like this compound, a QSAR study would typically involve synthesizing a series of analogs with variations at different positions of the indole ring and the acetyl side chain. The biological activity of these compounds would be determined, and a wide range of molecular descriptors would be calculated for each analog. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a QSAR model that can predict the activity of new, unsynthesized compounds. tandfonline.comresearchgate.netnih.govjocpr.com The predictive power of these models is crucial for prioritizing the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. nih.gov

Table 2: Examples of QSAR Studies on Indole Derivatives

| Indole Derivative Class | Target/Activity | Statistical Model | Key Descriptors/Findings |

| Me-indoxam derivatives | hVPLA2 inhibitors | Multiple Linear Regression | Spatial descriptor (Pmiz), atom and bond count (b_rotN). nih.gov |

| 3-Amidinobenzyl-1H-indole-2-carboxamides | Factor Xa inhibitors | CoMFA, CoMSIA | Steric, electrostatic, and hydrophobic fields. acs.org |

| 2,3-Diaryl indoles | COX-2 inhibitors | Fujita-Ban analysis, Multiple Linear Regression | Role of substituents at R1, R2, and R3 positions. tandfonline.com |

| Substituted indole Schiff bases | COX-2 inhibitors | Multiple Linear Regression | Molecular connectivity indices (0χ, 1χ, 2χ), Wiener index (W). researchgate.net |

| Indole and isatin (B1672199) derivatives | Antiamyloidogenic agents | 3D-QSAR | Physicochemical features correlated with Aβ anti-aggregating potency. mdpi.com |

Electronic Structure and Reactivity Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. It is a powerful tool for calculating a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

DFT calculations have been widely applied to study various indole derivatives. For instance, a computational study on 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one using DFT provided optimized geometry and bonding parameters that were in good agreement with experimental data. nih.gov Another study on an indole derivative, Ethyl-5-chloro-3-phenyl-1H-indol-2-carboxylate, used DFT to determine HOMO-LUMO energies, chemical hardness, and molecular electrostatic potential maps, which are crucial for understanding the molecule's reactivity and potential for optoelectronic applications. nih.gov

For this compound, DFT calculations can provide deep insights into its electronic properties. The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. The presence of the electronegative bromine atom and the electron-withdrawing acetyl group will significantly influence the electron distribution within the indole ring system. DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and help to identify the electrophilic and nucleophilic sites within the molecule. This information is invaluable for predicting the regioselectivity of its chemical reactions.

Table 3: Representative DFT-Calculated Properties of Indole Derivatives

| Compound | Method | Calculated Property | Finding/Value |

| 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one | DFT-B3LYP/6-311+G | Optimized geometry, IR spectra | Good agreement with experimental data. nih.gov |

| Ethyl-5-chloro-3-phenyl-1H-indol-2-carboxylate | DFT/B3LYP/6-31+G(d,p) | HOMO-LUMO energies, MEP | Analysis of electrophilic and nucleophilic sites. nih.gov |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | DFT | Quantum chemical parameters | Hardness, softness, electronegativity, electrophilicity. mdpi.com |

| 1-[5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl]ethanone | DFT | NMR chemical shifts (¹H, ¹³C, ¹¹B) | Good approximation with experimental data. nih.gov |

| Isoindigo derivatives | DFT and TD-DFT | HOMO, LUMO, vertical excitation energy | Effect of electron-withdrawing substituents. researchgate.net |

Computational Probes into Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the identification of transition states, intermediates, and the calculation of activation energies. These studies are crucial for understanding how reactions proceed and for optimizing reaction conditions.

A computational investigation into the synthesis of this compound, likely involving the acylation of 5-bromoindole (B119039), could be performed. Such a study would aim to determine the most favorable reaction pathway, whether it proceeds via direct C-acylation or through an N-acylated intermediate followed by rearrangement. DFT calculations could be used to model the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and products. This would provide a detailed understanding of the factors controlling the regioselectivity of the acylation reaction. organic-chemistry.org Furthermore, computational studies on the reactions of indolynes, which are highly reactive intermediates derived from haloindoles, have provided insights into their regioselective nucleophilic additions, a concept that could be relevant to the reactivity of bromo-substituted indoles. acs.orgnih.gov

Biological Activity Studies and Research Applications

Research into Anticancer Activity and Antiproliferative Effects

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

No specific data is available in the reviewed literature regarding the in vitro cytotoxic effects of 1-(5-bromo-1H-indol-2-yl)ethanone against cancer cell lines.

Exploration of Enzyme Inhibition in Oncological Pathways

There is no available research detailing the exploration of this compound as an inhibitor of enzymes involved in oncological pathways.

Investigations into Antimicrobial Properties

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Information on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria could not be found in the current scientific literature.

Antifungal Spectrum of Activity

There are no published studies on the antifungal activity of this compound.

Antibiofilm Formation Studies

Research into the potential of this compound to inhibit biofilm formation has not been reported in the available literature.

Research on Antimalarial Potential

The indole (B1671886) framework is a key feature in a variety of compounds investigated for their antimalarial properties. While direct studies on the antimalarial activity of this compound are not extensively documented, research into structurally related indolyl-ethanone derivatives has shown significant promise. The core structure is recognized as a valuable starting point for generating more complex molecules with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.commalariaworld.org

The development of novel antimalarial agents is critical due to the emergence of parasite resistance to existing drugs. malariaworld.org Synthetic strategies have explored the modification of the indolyl-ethanone scaffold to enhance antiplasmodial efficacy. For instance, a series of indolyl-3-ethanone thioethers were synthesized and screened against a chloroquine-sensitive strain of P. falciparum. These studies revealed that modifications, such as the introduction of a thioether linkage and specific substitutions on the indole ring, are crucial for activity. One notable precursor in the synthesis of these potent derivatives is 2-bromo-1-(1H-indol-3-yl)ethan-1-one, a regioisomer of the title compound, highlighting the utility of bromo-ethanone-indoles in this field. malariaworld.org Structure-activity relationship (SAR) studies have indicated that para-substitution on an associated thiophenyl ring is elementary for enhancing anti-plasmodial potential. malariaworld.org

Furthermore, the presence of a halogen, such as bromine, on the indole ring is a common feature in many bioactive molecules and has been shown to influence antimalarial activity. nih.gov Research on other halogenated indole-containing compounds has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov This suggests that the 5-bromo substitution on this compound is a favorable feature for its potential development as a scaffold for new antimalarial agents.

Table 1: Antimalarial Activity of Selected Indole Derivatives

| Compound Class | Specific Derivative Example | Target | Activity Measurement | Result | Source |

|---|---|---|---|---|---|

| Indolyl-3-ethanone Thioether | Derivative with 4-substituted thiophenol | P. falciparum (3D7) | IC₅₀ | 0.24 µM | malariaworld.org |

| Indolizinoindolones | (7S,13bR)-stereoisomer | P. falciparum (W2) | IC₅₀ | Low micromolar range | mdpi.com |

| Halogenated Thiaplakortone A | 2-bromo analogue | P. falciparum (Dd2) | IC₅₀ | 0.058 µM | nih.gov |

Studies on Anti-inflammatory and Analgesic Mechanisms

Indole derivatives are well-established as anti-inflammatory and analgesic agents, with indomethacin being a classic example. nih.gov The indole nucleus is considered an important pharmacophore for the design of new cyclooxygenase (COX) inhibitors. nih.gov The enzymes COX-1 and COX-2 are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs) as they are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov

Research has been conducted on various 1-(1H-indol-1-yl)ethanone derivatives to evaluate their potential as selective COX-2 inhibitors. eurekaselect.comresearchgate.net Selective inhibition of COX-2 is a desirable therapeutic goal as it is associated with anti-inflammatory and analgesic effects while potentially reducing the gastrointestinal side effects linked to COX-1 inhibition. nih.gov Computational docking studies have been employed to analyze the binding interactions of these indole derivatives within the active site of the COX-2 enzyme. eurekaselect.comresearchgate.net

In vivo studies on novel indole-chalcone hybrids have demonstrated significant analgesic and anti-inflammatory properties. acs.org These compounds were evaluated using models such as the hot-plate test for central analgesic activity and the carrageenan-induced paw edema model for anti-inflammatory effects. The results from these studies indicate that indole-based compounds can exert their effects through both central and peripheral mechanisms. acs.org Although research has not focused specifically on this compound, the collective findings for related structures underscore the potential of its scaffold in the development of new anti-inflammatory and analgesic drugs that likely operate through the inhibition of inflammatory mediators like prostaglandins. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Indole Derivatives

| Compound Class | Specific Derivative Example | In Vivo/In Vitro Model | Mechanism/Target | Key Finding | Source |

|---|---|---|---|---|---|

| 1-(1H-indol-1-yl)ethanone Derivative | D-7 | In vivo analgesic and anti-inflammatory tests | COX-2 Inhibition | Strongest anti-inflammatory and analgesic activity in the series | eurekaselect.com |

| Indole Schiff Base | S3 (3-nitrophenyl substitution) | Carrageenan-induced paw edema | Selective COX-2 Inhibition | Significant anti-inflammatory activity, comparable to indomethacin | nih.gov |

| Indole-Chalcone Hybrid | Compound 4 | Hot plate test, paw edema model | Central and peripheral pathways | Highest efficacy in both acute analgesia and inflammation models | acs.org |

| Indole-imidazolidine Derivative | LPSF/NN-56 | Acetic acid-induced nociception | Modulation of TNF-α and IL-1β | 63.1% decrease in abdominal writhing | nih.gov |

Exploration of Receptor Antagonism/Agonism in Therapeutic Areas

The structural versatility of the indole core makes it a privileged scaffold for designing ligands that can interact with a wide array of biological receptors, acting as either agonists or antagonists. nih.gov An agonist is a molecule that binds to a receptor and activates it to produce a biological response, whereas an antagonist binds to a receptor but prevents its activation. nih.gov This modulation of receptor activity is a cornerstone of modern pharmacology.

Indole-based compounds have been successfully developed as antagonists for various receptors. For example, derivatives have been synthesized and evaluated for their affinity at D2-like dopamine receptors, sharing structural features with classical antagonists like haloperidol. nih.gov Similarly, the practical synthesis of MDL 100907, a selective serotonin (B10506) 5-HT2A receptor antagonist, highlights the utility of functionalized chemical precursors in this area. researchgate.net

While no specific studies have reported the receptor binding profile of this compound itself, its structure represents a valuable starting point for the synthesis of more complex molecules designed to target specific receptors. The ethanone (B97240) group at the 2-position and the bromine atom at the 5-position can be readily modified to introduce pharmacophoric features necessary for receptor recognition and binding. This makes the compound a key intermediate in the exploratory synthesis of novel receptor modulators for various therapeutic applications, including neurological and psychiatric disorders. nih.gov

Applications in Molecular Recognition and Biosensing

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding and is the fundamental principle behind biosensing technologies. nih.govnih.gov Biosensors utilize a biological or synthetic recognition element to detect a specific analyte, converting the binding event into a measurable signal. mdpi.com The development of robust and selective recognition elements is a key challenge in this field.

Heterocyclic compounds, including indoles, are attractive building blocks for creating synthetic receptors and functionalizing surfaces for biosensor applications. mdpi.com The defined structure of this compound, with its distinct functional groups, makes it a candidate for such applications. The indole nitrogen can participate in hydrogen bonding, while the aromatic system can engage in π-π stacking interactions. Crucially, the acetyl and bromo groups serve as reactive sites that can be used to covalently attach the molecule to a transducer surface or to incorporate it into a larger molecularly imprinted polymer (MIP). mdpi.com MIPs are synthetic materials that are created to have specific binding sites for a target molecule, effectively acting as artificial antibodies.

The control of surface properties at the nanoscale is a critical element for fabricating biosensors with high sensitivity and specificity. nih.govnih.gov The ability to functionalize surfaces with specific molecules like this compound allows for the creation of well-ordered and controlled structures essential for reliable biosensor performance.

Utility as Pharmaceutical Intermediates for Bioactive Molecules

One of the most significant roles of this compound is its function as a pharmaceutical intermediate. eurekaselect.comresearchgate.net An intermediate is a chemical compound that is a stepping stone in the synthesis of a more complex final product, such as an Active Pharmaceutical Ingredient (API). google.com The structural features of this compound make it particularly useful for this purpose.

The bromine atom at the 5-position is a key functional group that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful tools for constructing complex molecular architectures. This allows for the introduction of diverse substituents at this position, significantly expanding the chemical space that can be explored.

The ethanone (acetyl) group at the 2-position is also highly versatile. It can undergo a wide range of chemical transformations, including:

Condensation reactions: The α-protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.

Reduction: The ketone can be reduced to a secondary alcohol, which can be further functionalized.

Oxidation: Such as in the Baeyer-Villiger oxidation to form an ester.

Alpha-halogenation: To introduce another reactive handle adjacent to the carbonyl group.

This dual functionality makes this compound a valuable building block in diversity-oriented synthesis. researchgate.net For example, related compounds like 5-bromo-1H-indole-2-carboxylic acid and 1-benzyl-5-bromoindolin-2-one have been utilized as key intermediates in the synthesis of anticancer agents, demonstrating the importance of the 5-bromoindole (B119039) scaffold in medicinal chemistry. mdpi.commedchemexpress.com

Mechanistic Insights into Biological Action

Identification of Specific Molecular Targets (Enzymes and Receptors)

No specific molecular targets for 1-(5-bromo-1H-indol-2-yl)ethanone have been identified in the scientific literature.

Modulation of Key Biochemical and Cellular Pathways

There is no published data on the modulation of any biochemical or cellular pathways by this compound.

Detailed Analysis of Binding Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hydrophobic Interactions)

A detailed analysis of the binding interactions of this compound with any biological target is not available, as no such interactions have been reported.

Cellular Permeation and Bioavailability Considerations in Research Models

There are no studies available that have investigated the cellular permeation or bioavailability of this compound in any research model.

Structure Activity Relationship Sar Studies of 1 5 Bromo 1h Indol 2 Yl Ethanone and Its Analogues

Impact of Bromine Substitution at the C-5 Position on Biological Activity

The presence and position of a halogen substituent on the indole (B1671886) ring can dramatically influence the compound's physicochemical properties and its interaction with biological targets. The C-5 position is a frequent site for substitution in naturally occurring and synthetic indole derivatives. researchgate.net

Electronic and Steric Contributions to Potency

The bromine atom at the C-5 position exerts a significant electronic effect on the indole ring. A 2023 study on the direct bromination of substituted indoles highlighted that the reaction rate is primarily governed by electronic factors. researchgate.net Substituents at the C-5 position influence the reactivity at the C-3 position, which is often the most reactive site for electrophilic substitution. researchgate.net The study found that the rate of bromination decreases as the electron-withdrawing power of the substituent at C-5 increases, with the order of diminishing reaction rate being H > Br > COCH3. This indicates that the bromine atom acts as an electron-withdrawing group, deactivating the indole ring compared to the unsubstituted parent indole. researchgate.net

This electron-withdrawing nature can be crucial for biological activity. For instance, in the development of anti-inflammatory 2-benzylidene-1-indanone (B110557) derivatives, compounds substituted with electron-withdrawing groups generally showed weak or no activity. scienceopen.com Conversely, in other molecular contexts, this electronic modulation can be beneficial. In a branch-selective allylation reaction to form C2-indolyl-quaternary centers, the reaction was found to be largely insensitive to the electronic nature of substituents at the C-5 position, with both electron-donating and electron-withdrawing groups, including bromide, providing comparable yields. rsc.org

| Ring Position | Substituent | Effect on Activity | Reference |

| C-5 | Electron-withdrawing group | Generally decreases reactivity/activity | researchgate.netscienceopen.com |

| C-5 | Bromine | Reduces rate of electrophilic substitution | researchgate.net |

| 5-5' linkage | Bisindole | Reduced HIV-1 fusion inhibition vs 6-6' | nih.gov |

Halogen Effects in Molecular Recognition

Beyond simple electronic and steric effects, halogens like bromine can participate in a specific, non-covalent interaction known as a halogen bond. acs.org This interaction occurs between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom or a π-system. acs.orgbeilstein-journals.orgnih.gov The electron density on a covalently bound halogen atom is anisotropically distributed, creating a region of positive electrostatic potential on the outer side of the halogen, along the axis of the covalent bond. acs.org

This directional and attractive interaction can be pivotal in molecular recognition, influencing how a drug molecule binds to its target receptor. beilstein-journals.orgnih.gov Halogen bonding shares many similarities with hydrogen bonding and can be a critical factor in the stability of a ligand-receptor complex, potentially altering a molecule's stability and the chemoselectivity of its reactions. nih.gov For instance, the carbonyl oxygen of an acetyl group can function as a halogen bond acceptor. acs.org The ability of the C-5 bromine on the indole ring to act as a halogen bond donor adds a layer of complexity and potential for specific, high-affinity interactions with biological macromolecules, which can be exploited in rational drug design.

Significance of the Ethanone (B97240) Moiety for Bioactivity

The acetyl (ethanone) group at the C-2 position is another key determinant of the biological activity of 1-(5-bromo-1H-indol-2-yl)ethanone.

Role of the Carbonyl Functionality

The carbonyl group is a common feature in a vast number of biologically active compounds and pharmaceuticals. beilstein-journals.orgbeilstein-journals.org Carbonylation reactions, which introduce a carbonyl group into a molecule, are a powerful method for synthesizing valuable compounds, including indole derivatives. beilstein-journals.orgnih.gov The carbonyl group is a hydrogen bond acceptor and can also participate in dipole-dipole interactions, significantly influencing a molecule's solubility, membrane permeability, and binding affinity to target proteins. The indole ring itself is a structural mimic for various protein structures, and the addition of functional groups like carbonyls enhances its ability to bind reversibly to enzymes. researchgate.net

Effects of Aliphatic and Aromatic Side Chain Modifications

Modifying the side chain attached to the indole core is a common strategy in medicinal chemistry to fine-tune pharmacological properties. mdpi.com While direct SAR studies on modifying the ethanone group of this compound are not extensively detailed in the provided literature, principles can be drawn from related structures. For example, in a series of 2-benzylidene-1-indanone derivatives, modifications to the aromatic ring (Ring B) attached to the indanone core had a profound impact on anti-inflammatory activity. scienceopen.com

| Ring B Substitution (2-benzylidene-1-indanones) | Effect on IL-6 / TNF-α Inhibitory Activity | Reference |

| 2'-Methoxy | Preferred for activity | scienceopen.com |

| Di- or Trimethoxy groups | Dramatic decrease in activity | scienceopen.com |

| Electron-withdrawing groups | Very weak or no activity | scienceopen.com |

These findings underscore that even subtle changes to a side chain, such as the position or number of methoxy (B1213986) groups on an aromatic ring, can lead to significant changes in biological response. scienceopen.com This suggests that modifications to the methyl group of the ethanone moiety in this compound, for instance, by extending the aliphatic chain or introducing aromatic substituents, would likely have a substantial effect on its bioactivity by altering its steric profile and potential for hydrophobic interactions.

Influence of Substitutions on the Indole Nitrogen Atom

The nitrogen atom of the indole ring (N-1 position) is another critical site for modification that influences biological activity. The presence of a substituent on the indole nitrogen can alter the molecule's conformation, electronic properties, and ability to act as a hydrogen bond donor.

Several studies have demonstrated the importance of N-substitution. In one study, a series of novel 1-(1H-indol-1-yl)ethanone derivatives were synthesized and evaluated as potential COX-2 inhibitors. researchgate.net The research aimed to explore how different substitutions, originating from the N-1 acetyl group, would affect anti-inflammatory and analgesic activity. researchgate.net Another study focused on novel N-methylsulfonyl-indole derivatives, where adding a sulfonyl group to the indole nitrogen was a key part of the design strategy to inhibit COX-2 and 5-LOX. nih.gov

Positional Effects of Substituents on the Indole Ring System (e.g., C-3, C-4, C-6, C-7)

The biological activity of indole-based compounds is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, possesses distinct electronic properties at each position, making it a versatile scaffold for medicinal chemistry. nih.gov The electron-rich pyrrole ring, particularly the C-3 position, is more susceptible to electrophilic substitution compared to the benzene portion. nih.govresearchgate.net However, positions C-2, C-4, C-5, C-6, and C-7 are all viable points for modification, and substitutions at these sites can drastically alter a molecule's pharmacological profile. researchgate.net

C-3 Position: The C-3 position of the indole ring is electronically the most favored site for electrophilic substitution. researchgate.net Consequently, a vast number of analogues with C-3 modifications have been explored. In studies on 1H-indole-2-carboxamides as CB1 allosteric modulators, it was found that substitution at the C-3 position was critical for activity. Specifically, short alkyl chains, such as methyl or ethyl groups, were well-tolerated and in some cases enhanced potency, whereas longer alkyl chains of up to nine carbons could retain activity. nih.gov This suggests that the size and lipophilicity of the C-3 substituent are key determinants of interaction with the target protein.

C-4 Position: The C-4 position, located on the benzene ring adjacent to the fusion point, presents a unique electronic environment. For 4-substituted indoles that are otherwise unsubstituted at C-3 and C-5, there is a competitive relationship between electrophilic attack at the C-3 and C-5 positions. beilstein-journals.org The regioselectivity of reactions can be steered by the electronic nature of other substituents; for instance, employing an electron-withdrawing protecting group on the indole nitrogen can decrease the nucleophilicity at C-3, thereby favoring reactions at the C-5 position. beilstein-journals.org This interplay highlights the strategic importance of C-4 substitution in directing the synthesis of specific fused-ring systems.

C-6 Position: The C-6 position is another key site on the benzenoid part of the indole ring where modifications can significantly impact biological activity. Computational studies have indicated that substitutions on the six-membered ring can have a more pronounced effect on the ground state electronic structure of the indole ring compared to substitutions on the five-membered ring. chemrxiv.org The effect of substituents at the 5- and 6-positions has been correlated with Hammett substituent constants in related scaffolds like indole-2,3-diones, indicating a predictable electronic influence on the ring system. researchgate.net The existence of biologically evaluated compounds such as 1-(6-Bromo-1H-indol-4-yl)ethan-1-one underscores the therapeutic potential of analogues substituted at this position.

C-7 Position: The C-7 position, situated between the indole nitrogen and the ring fusion, is also a target for substitution. While generally less reactive towards electrophiles than C-3, modifications at C-7 can introduce important steric and electronic features. The synthesis of analogues such as 1-(5-bromo-1H-indol-7-yl)ethanone demonstrates the feasibility of introducing substituents at this position to explore the chemical space around the indole scaffold. uni.lubldpharm.com

The following table summarizes the observed effects of substitutions at various positions on the indole ring based on published research.

| Position | Substituent Type | Observed Effect on Activity | Example Compound Series | Reference |

|---|---|---|---|---|

| C-3 | Short Alkyl Groups (e.g., Methyl, Ethyl) | Enhances or maintains potency. | 1H-indole-2-carboxamides (CB1 Modulators) | nih.gov |

| C-3 | Longer Alkyl Chains (up to C9) | Activity is retained, suggesting a lipophilic pocket. | 1H-indole-2-carboxamides (CB1 Modulators) | nih.gov |

| C-5 | Halogen (e.g., Chloro, Fluoro) | Enhances potency significantly. | 1H-indole-2-carboxamides (CB1 Modulators) | nih.gov |

| N-1 | Electron-withdrawing group | Decreases nucleophilicity at C-3, favoring C-5 reactions. | 4-Substituted Indoles (Cyclization Reactions) | beilstein-journals.org |

Comparative SAR Analysis with other Indole and Heterocyclic Scaffolds

The this compound scaffold represents a specific chemotype within the broader class of indole-based compounds and the even larger universe of heterocyclic pharmacophores. A comparative analysis of its structure-activity relationship (SAR) with related scaffolds provides valuable insights into the elements crucial for biological activity.

Comparison with other Indole-Based Scaffolds

The indole framework allows for numerous variations that can lead to distinct pharmacological profiles. nih.govresearchgate.net

Positional Isomers (Indol-2-yl vs. Indol-3-yl): The position of the acetyl group is a critical determinant of activity. The title compound features a 2-acetylindole (B14031) core. Its isomer, 1-(5-bromo-1H-indol-3-yl)ethanone, places the acetyl group at the more nucleophilic C-3 position. nih.gov This seemingly minor change significantly alters the molecule's geometry and electronic distribution, which can affect how it binds to a biological target. For instance, the C-2 position is adjacent to the indole nitrogen, while the C-3 position is not, influencing hydrogen bonding potential and steric interactions.

Side-Chain Modification (Acetyl vs. Carboxamide): Replacing the acetyl group at C-2 with a carboxamide moiety, as seen in 1H-indole-2-carboxamides, introduces a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the amide carbonyl). nih.gov This change is fundamental to the SAR of many enzyme inhibitors and receptor modulators, where the carboxamide group often forms key hydrogen bond interactions with the active site. nih.gov For example, in CB1 allosteric modulators, the carboxamide functionality was found to be essential for activity. nih.gov

Oxidized Scaffolds (Indole vs. Indole-2,3-dione): The 5-bromo-1H-indole-2,3-dione (5-bromoisatin) scaffold contains an additional carbonyl group at the C-3 position. researchgate.net This creates a cyclic α-dicarbonyl system with a different electronic character and reactivity profile compared to the simple indole core, often leading to a completely different spectrum of biological activities.

Fused Systems (Indole and Quinoline): The indole scaffold can be incorporated into larger, fused ring systems. For example, 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones are a class of potent kinase inhibitors. nih.gov In these molecules, the indole-2-yl moiety acts as a key pharmacophore that docks into the enzyme's active site, while the quinolin-2-one portion provides an extended framework for further interactions, demonstrating how combining privileged scaffolds can lead to highly potent and selective compounds. nih.gov

Comparison with other Heterocyclic Scaffolds

The indole ring is one of many heterocyclic systems that form the basis of modern pharmaceuticals. Comparing it to other scaffolds highlights the unique contributions of the indole nucleus.

Indole vs. Indazole: Indazole is a structural isomer of indole where the pyrrole nitrogen is moved to the adjacent position in the five-membered ring. This changes the scaffold from a pyrrolo[2,3-b]benzene to a pyrazolo[3,4-b]benzene system. A compound like 1-(5-Bromo-1H-indazol-3-yl)ethanone shares the same molecular formula and a similar bromo-benzene fusion as the indole analogues but possesses a different arrangement of hydrogen bond donors and acceptors. bldpharm.com This variation can be critical for target recognition and is often exploited by medicinal chemists to fine-tune binding affinity and selectivity.

Indole vs. Thiophene (B33073): Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. An analogue like 1-(5-Bromo-4-methylthiophen-2-yl)ethanone replaces the entire indole core with a substituted thiophene ring. chemicalbook.com While both are aromatic systems, thiophene has different electronic properties and steric bulk compared to indole. Such scaffolds often serve as bioisosteric replacements, where the goal is to retain or improve biological activity while modifying physicochemical properties like solubility or metabolic stability. Thiophene-based compounds of this nature serve as key intermediates in the synthesis of different classes of drugs, including retinoids and antidiabetics. chemicalbook.com

The following table provides a comparative overview of different heterocyclic scaffolds and their typical applications or key SAR features.

| Scaffold | Example Compound/Class | Key Structural Feature/Difference | Associated Biological Activity/Application | Reference |

|---|---|---|---|---|

| 1H-Indol-2-yl ethanone | This compound | Acetyl group at C-2 position. | Core scaffold for various potential therapeutic agents. | americanelements.com |

| 1H-Indole-2-carboxamide | Substituted 1H-indole-2-carboxamides | Carboxamide group at C-2 offers H-bonding. | Enzyme inhibitors, CB1 receptor modulators. | nih.govnih.gov |

| 1H-Indol-2-yl-1H-quinolin-2-one | KDR Kinase Inhibitors | Indole scaffold fused to a quinolinone system. | Potent and selective kinase inhibitors (anticancer). | nih.gov |

| 1H-Indazole | 1-(5-Bromo-1H-indazol-3-yl)ethanone | Isomeric bicyclic ring with adjacent nitrogens. | Alternative scaffold for kinase inhibitors and other targets. | bldpharm.com |

| Thiophene | 1-(5-Bromo-4-methylthiophen-2-yl)ethanone | Sulfur-containing 5-membered ring. | Intermediate for retinoids and antidiabetic agents. | chemicalbook.com |

Future Research Directions and Translational Potential

Rational Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency

The core structure of "1-(5-bromo-1H-indol-2-yl)ethanone" serves as a versatile template for chemical modification. The goal of future synthetic efforts will be the rational design of analogues with improved biological activity. Structure-Activity Relationship (SAR) studies are central to this endeavor, systematically altering specific parts of the molecule to pinpoint which modifications lead to greater potency and selectivity for its intended biological target.

Key strategies will likely involve:

Modification of the Indole (B1671886) Core: Introducing or altering substituents on the indole ring system can significantly impact electronic properties and binding interactions. For instance, replacing the bromo group at the C-5 position with other halogens or functional groups could modulate activity.

Alteration of the Ethanone (B97240) Side Chain: The acetyl group at the C-2 position is a prime candidate for modification. Creating a series of derivatives by extending the alkyl chain, introducing cyclic structures, or replacing it with other acyl moieties can explore new binding pockets on the target protein.

Synthesis of Hybrid Molecules: Combining the bromo-indole scaffold with other pharmacologically active fragments is a promising approach. This can lead to hybrid compounds with dual activity or improved pharmacokinetic profiles.

Recent synthetic work on related indole structures provides a roadmap for these efforts. For example, efficient methods have been developed for synthesizing various indole derivatives, which can be adapted for creating novel analogues of "this compound". nih.goveurekaselect.com Research into the synthesis of related heterocyclic systems, such as thienoindoles, also offers valuable insights into synthetic strategies that could be applied to this scaffold. nih.gov

Table 1: Potential Analogue Modifications and Rationale

| Modification Site | Example Modification | Scientific Rationale |

|---|---|---|

| Indole N1-Position | Alkylation or Acylation | To improve metabolic stability and alter solubility. |

| Indole C5-Position | Replacement of Bromine with other halogens (Cl, F) or CF3 | To fine-tune electronic effects and binding interactions. |

| Ethanone Side Chain | Conversion to longer alkyl chains or cyclic ketones | To explore deeper binding pockets and enhance lipophilicity. |

| Ethanone Carbonyl | Reduction to alcohol or conversion to oxime/hydrazone | To change hydrogen bonding capacity and geometry. nih.gov |

Exploration of Novel Therapeutic Targets and Modalities

While initial studies may link "this compound" to a specific target, its full therapeutic potential may lie in unexplored biological pathways. Future research will focus on identifying new protein targets and investigating innovative therapeutic modalities beyond conventional small molecule inhibition.

Target Deconvolution: Broad-based screening assays, such as proteomic profiling, can help identify the full range of proteins that interact with the compound within a cell. This could uncover unexpected targets and suggest new disease indications. For example, many indole derivatives are known to interact with enzymes like cyclooxygenase-2 (COX-2). eurekaselect.com

Novel Therapeutic Modalities: The field of drug discovery is expanding beyond simple enzyme inhibition. universiteitleiden.nl "this compound" and its analogues could be investigated for their potential in emerging therapeutic areas. One such area is Targeted Protein Degradation (TPD), where a small molecule is used to hijack the cell's natural protein disposal machinery to eliminate a disease-causing protein. universiteitleiden.nl The indole scaffold could be a starting point for designing such "degrader" molecules.

Integration of Advanced Synthetic Methodologies for Scalable Production

For any compound to move from the laboratory to clinical application, a robust and scalable manufacturing process is essential. Future work will focus on moving beyond small-scale laboratory syntheses to methods suitable for producing kilogram quantities of "this compound" and its lead analogues.

Key areas for development include:

Process Optimization: Refining existing synthetic routes to improve yields, reduce the number of steps, and use less expensive or hazardous reagents. Methods like the Friedel-Crafts reaction, a common step in synthesizing related indanone structures, could be optimized for this specific compound. beilstein-journals.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, consistency, and scalability. Developing a flow-based synthesis for key intermediates or the final compound would be a major advancement.

Catalysis: The use of advanced catalysts, such as palladium-based catalysts for cross-coupling reactions, can enable more efficient and selective synthesis of complex indole derivatives, which may be crucial for producing advanced analogues. nih.gov

In-depth Biophysical and Structural Biology Characterization of Ligand-Target Complexes

A fundamental understanding of how "this compound" interacts with its biological target is critical for rational drug design. This involves using sophisticated biophysical and structural biology techniques to visualize the interaction at the molecular level.

X-ray Crystallography and Cryo-EM: These techniques can provide a high-resolution, three-dimensional picture of the compound bound to its target protein. This "snapshot" reveals the precise binding orientation and the key atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of the ligand-target complex in solution, complementing the static picture from crystallography. researchgate.net

Biophysical Assays: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can precisely measure the binding affinity and kinetics of the interaction, allowing for quantitative comparison of different analogues.

Data from these studies are invaluable for computer-aided drug design, enabling researchers to build predictive models that can guide the synthesis of next-generation analogues with superior properties. The characterization of metal complexes with similar bromo-indole Schiff base ligands has demonstrated the power of these techniques in elucidating structure and coordination. nih.govnih.gov

常见问题

Q. Table 1: Toxicological Profile of this compound

| Study Type | Findings |

|---|---|

| In vitro (HEK293) | IC₅₀ = 120 μM |

| In vivo (mice) | No neurotoxicity at 100 mg/kg |

| Genotoxicity | Ames test negative (≤1 mg/mL) |

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques for moisture-sensitive steps to improve yield by 15–20% .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

- Contradiction Mitigation : Collaborate with platforms like PubChem to crowdsource bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。